1-(Isopropylsulfonyl)propan-2-one
Description
1-(Isopropylsulfonyl)propan-2-one is a ketone derivative featuring an isopropylsulfonyl (-SO₂-iPr) substituent. Its molecular formula is C₆H₁₂O₃S, with a molecular weight of 164.22 g/mol.
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylpropan-2-one |
InChI |
InChI=1S/C6H12O3S/c1-5(2)10(8,9)4-6(3)7/h5H,4H2,1-3H3 |
InChI Key |
NZUZVTGRLAOMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Propylsulfanyl)propan-2-one
- Molecular Formula : C₁₀H₁₅BO₂S (exact formula unclear due to typographical inconsistencies in ).
- Key Differences :
- The sulfanyl (-S-) group in this compound is less electron-withdrawing than the sulfonyl (-SO₂-) group in the target compound.
- Sulfanyl groups are more nucleophilic, enabling thiol-like reactivity (e.g., oxidation to disulfides), whereas the sulfonyl group enhances stability and acidity of adjacent protons .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Molecular Formula : C₁₂H₁₃ClO.
- Key Differences :
- Substituents : A chlorophenyl (electron-withdrawing) and cyclopropyl (strain-inducing) group vs. the isopropylsulfonyl group.
- Polarity : Lower polarity due to the absence of a sulfonyl group, leading to reduced water solubility compared to 1-(isopropylsulfonyl)propan-2-one.
- Reactivity : The cyclopropane ring may engage in ring-opening reactions, whereas the sulfonyl group facilitates nucleophilic attacks at the carbonyl carbon .
1-(2-Iodophenyl)propan-2-one
- Molecular Formula : C₉H₉IO.
- Key Differences :
- Substituent : A bulky iodine atom on the aromatic ring introduces steric and electronic effects distinct from the sulfonyl group.
- Spectroscopic Properties : The iodine atom’s high atomic mass impacts NMR and mass spectrometry signals, aiding structural elucidation.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the sulfonyl group in the target compound may stabilize intermediates in condensation reactions .
1-(Thiophen-2-yl)propan-1-one
- Molecular Formula : C₇H₈OS.
- Key Differences: Aromatic Heterocycle: The thiophene ring is electron-rich, enabling electrophilic substitutions, while the sulfonyl group in the target compound deactivates the ketone toward such reactions. Acidity: The α-protons in the target compound are more acidic due to the sulfonyl group’s electron-withdrawing nature, enhancing enolate formation .
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)
- Molecular Formula: C₈H₁₅NO.
- Key Differences :
Research Implications
- Synthetic Utility : The sulfonyl group in this compound enhances its utility in polar reaction media and stabilization of transition states, contrasting with sulfur- or halogen-containing analogs.
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